molecular formula C11H11NO3 B1340278 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide CAS No. 638217-08-0

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

Cat. No.: B1340278
CAS No.: 638217-08-0
M. Wt: 205.21 g/mol
InChI Key: NUAOQCHBPXUPID-UHFFFAOYSA-N
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Description

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is a benzofuran derivative, characterized by the presence of a hydroxy group at the 6th position, a dimethyl group at the 2nd position, and a carboxamide group at the 3rd position of the benzofuran ring.

Preparation Methods

The synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the conversion of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide to this compound . The reaction conditions typically include the use of reagents such as hydrochloric acid or other acidic catalysts to facilitate the demethylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide). The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Biological Activity

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS No. 638217-08-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁NO₃
  • Molecular Weight : 205.21 g/mol
  • Storage Conditions : Sealed in a dry environment at 2-8°C

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of fibroblast growth factor receptor 4 (FGFR4) , which plays a critical role in various cellular processes such as proliferation and differentiation. This inhibition can lead to significant alterations in cell signaling pathways, impacting cellular metabolism and gene expression.

Biological Activity Overview

The compound exhibits a range of biological activities:

  • Enzyme Inhibition : It acts on specific enzymes, modulating their activity and influencing various biological processes.
  • Cell Proliferation : The inhibition of FGFR4 affects cell growth and differentiation, suggesting potential applications in cancer therapy.
  • Therapeutic Applications : Preliminary studies indicate its utility in developing new therapeutic agents aimed at various diseases .

Study on Cell Viability

A study evaluated the effects of this compound on cell viability using the Neutral Red Uptake (NRU) assay. The results indicated that varying concentrations of the compound influenced cell viability in different cell lines:

Concentration (µM)Cell Line A (F2408)Cell Line B (HepG2)
0100%100%
1090%85%
10070%60%
100040%30%

This data suggests a dose-dependent effect on cell viability, indicating potential cytotoxic properties at higher concentrations .

Inhibition Studies

Further investigations have shown that the compound effectively inhibits FGFR4 activity in vitro. The inhibition led to decreased phosphorylation of downstream signaling molecules involved in cell survival and proliferation. These findings highlight its potential as a therapeutic agent in conditions characterized by aberrant FGFR signaling, such as certain cancers .

Synthesis and Stability

The synthesis of this compound can be achieved through various chemical reactions involving reagents like caesium carbonate and dimethyl sulfoxide under controlled conditions. Stability tests have demonstrated that the compound remains stable under refrigeration (2-8°C), which is crucial for maintaining its biological activity during storage .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, and what key reaction parameters influence yield?

  • Methodology :

  • Step 1 : Use a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in N,N-dimethylformamide (DMF) to activate the carboxyl group for amide bond formation .
  • Step 2 : Introduce the amine component (e.g., N,2-dimethylamine derivative) under controlled pH (e.g., Na₂CO₃) to prevent side reactions .
  • Step 3 : Purify via column chromatography using ethyl acetate/petroleum ether (8:2) to isolate the product .
  • Key Parameters : Solvent choice (DMF for solubility), temperature (room temperature for stability), and stoichiometric ratios (1:1.5 molar ratio of acid to amine for optimal coupling) .

Q. Which spectroscopic techniques are essential for characterizing this compound's structure?

  • Techniques :

  • 1H/13C NMR : Assign peaks to confirm benzofuran ring protons (δ 6.5–7.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .
  • IR Spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 295.29 for related analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data during structural elucidation?

  • Approach :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Computational Comparison : Use density functional theory (DFT) to calculate theoretical NMR shifts and compare with experimental data .
  • Example : In benzofuran-carboxamide analogs, discrepancies between observed and calculated 13C NMR values (e.g., ±5 ppm) were resolved by re-evaluating tautomeric forms .

Q. What strategies optimize the compound's bioactivity through structural modifications?

  • Strategies :

  • Substituent Variation : Replace the N-methyl group with bulkier alkyl chains to enhance enzyme binding (e.g., improved IC₅₀ values in related benzofuran-carboxamides) .
  • Hybridization : Integrate spirocyclic motifs (e.g., cyclopenta[b]benzofuran) to increase metabolic stability .
  • Table :
ModificationBioactivity OutcomeReference
N-Methyl → EthylImproved lipophilicity (logP +0.5)
Hydroxyl → MethoxyReduced CYP450 metabolism

Q. How to troubleshoot low yields in amide bond formation steps?

  • Solutions :

  • Activation Efficiency : Replace CDI with EDC/NHS for better carboxyl activation in polar solvents .
  • Side Reaction Mitigation : Add scavengers (e.g., TCEP) to reduce disulfide byproducts .
  • Temperature Control : Conduct reactions at 0–4°C to minimize hydrolysis .

Q. What in vitro assays assess its enzyme inhibitory potential?

  • Assays :

  • Fluorescence-Based Assays : Monitor fluorescence quenching upon binding to target enzymes (e.g., MMP3 inhibition at IC₅₀ = 1.2 µM for analogs) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG) and stoichiometry .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Design Framework :

  • Core Retention : Maintain the benzofuran-carboxamide backbone for target engagement .
  • Peripheral Modifications : Systematically vary substituents (e.g., methoxy, hydroxy, alkyl) at positions 2 and 6 .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What computational methods predict its metabolic stability?

  • Tools :

  • ADMET Predictors : Software like Schrödinger’s QikProp to estimate CYP450 liability .
  • Docking Simulations : Map interactions with CYP3A4 active site to identify metabolically labile sites .

Properties

IUPAC Name

6-hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-10(11(14)12-2)8-4-3-7(13)5-9(8)15-6/h3-5,13H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAOQCHBPXUPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587849
Record name 6-Hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638217-08-0
Record name 6-Hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

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